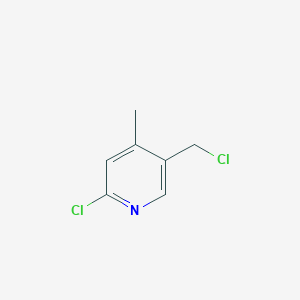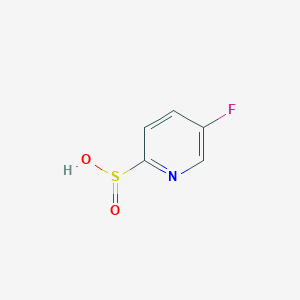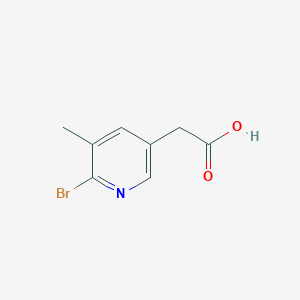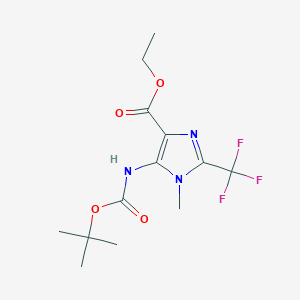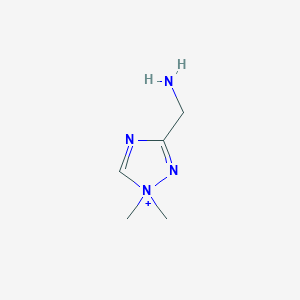
(1,1-Dimethyl-1H-1l4,2,4-triazol-3-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1,1-Dimethyl-1H-1l4,2,4-triazol-3-yl)methanamine is a chemical compound that belongs to the triazole family. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a dimethyl group and a methanamine group attached to the triazole ring. Triazoles are known for their diverse biological activities and are widely used in various fields, including agriculture, pharmaceuticals, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1,1-Dimethyl-1H-1l4,2,4-triazol-3-yl)methanamine typically involves the reaction of 1,2,4-triazole with appropriate alkylating agents. One common method is the alkylation of 1,2,4-triazole with dimethyl sulfate in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and optimized reaction conditions can enhance the efficiency of the production process. Additionally, industrial methods may include the use of catalysts to accelerate the reaction and reduce the formation of by-products .
Analyse Chemischer Reaktionen
Types of Reactions
(1,1-Dimethyl-1H-1l4,2,4-triazol-3-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce various alkylated or acylated derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1,1-Dimethyl-1H-1l4,2,4-triazol-3-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows it to participate in a variety of chemical reactions, making it valuable for the development of new materials and catalysts .
Biology
In biological research, triazole derivatives are studied for their potential as enzyme inhibitors and antimicrobial agents. This compound has shown promise in inhibiting certain enzymes, making it a candidate for drug development .
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Triazole derivatives are known for their antifungal, antiviral, and anticancer properties. Research is ongoing to determine the efficacy of this compound in treating various diseases .
Industry
Industrially, this compound is used in the production of agrochemicals and pharmaceuticals. Its ability to act as a ligand in coordination chemistry makes it useful in the development of metal-based catalysts .
Wirkmechanismus
The mechanism of action of (1,1-Dimethyl-1H-1l4,2,4-triazol-3-yl)methanamine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biological pathways. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Triazole: The parent compound of the triazole family, known for its broad range of biological activities.
1,3-Dimethyl-1H-1,2,4-triazole: A similar compound with two methyl groups attached to the triazole ring.
1,4-Dimethyl-1H-1,2,4-triazole: Another derivative with methyl groups at different positions on the triazole ring.
Uniqueness
(1,1-Dimethyl-1H-1l4,2,4-triazol-3-yl)methanamine is unique due to the presence of the methanamine group, which imparts distinct chemical and biological properties. This structural feature allows it to participate in specific reactions and interact with biological targets in ways that other triazole derivatives cannot.
Eigenschaften
Molekularformel |
C5H11N4+ |
|---|---|
Molekulargewicht |
127.17 g/mol |
IUPAC-Name |
(1,1-dimethyl-1,2,4-triazol-1-ium-3-yl)methanamine |
InChI |
InChI=1S/C5H11N4/c1-9(2)4-7-5(3-6)8-9/h4H,3,6H2,1-2H3/q+1 |
InChI-Schlüssel |
AETFVAMUVZHWQA-UHFFFAOYSA-N |
Kanonische SMILES |
C[N+]1(C=NC(=N1)CN)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[6-(3-Hydroxypropyl)pyridin-3-yl]boronic acid](/img/structure/B12965741.png)



